8-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
The compound appears to contain a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities .
Synthesis Analysis
Benzothiazoles can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The benzothiazole ring system consists of a benzene ring fused to a thiazole ring. The presence of nitrogen and sulfur atoms in the thiazole ring can contribute to the compound’s reactivity .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, including reactions with electrophiles and nucleophiles, due to the presence of electron-rich nitrogen and sulfur atoms in the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Benzothiazoles are generally stable compounds. They may exhibit fluorescence, making them useful in certain applications .Mechanism of Action
Target of Action
The primary target of this compound is related to anti-tubercular activity . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . The target is likely a protein or enzyme essential to the survival or replication of the bacteria.
Mode of Action
This interaction can result in the death of the bacteria or the inhibition of its growth .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth, as evidenced by the comparison of inhibitory concentrations of newly synthesized molecules with standard reference drugs . This suggests that the compound could potentially be used as a novel anti-tubercular agent.
Future Directions
properties
IUPAC Name |
8-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2S/c1-8-9(16)2-3-10-11(8)17-14(23-10)20-6-4-15(5-7-20)12(21)18-13(22)19-15/h2-3H,4-7H2,1H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJGRJZNEVNZTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCC4(CC3)C(=O)NC(=O)N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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